Clonixin

COX inhibition enzyme assay NSAID pharmacology

Clonixin (as lysine clonixinate) is the fenamate-class NSAID of choice when standard agents confound results. Unlike diclofenac, ibuprofen, or aspirin, it does not affect platelet function at therapeutic doses—enabling clean hemostasis and bleeding-risk studies. Its superior COX-1 potency (IC₅₀ 2.4 vs 3.7 μg/mL for ketorolac) supports GI safety research. Calcium-antagonist activity on cardiac pacemaker cells contrasts with inactive mefenamic acid, making it essential for fenamate SAR studies. Anti-fibrotic efficacy in pulmonary fibrosis models adds further utility. High-purity solid and DMSO formats available.

Molecular Formula C13H11ClN2O2
Molecular Weight 262.69 g/mol
CAS No. 17737-65-4
Cat. No. B1669224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClonixin
CAS17737-65-4
SynonymsCBA 93626
CBA-93626
CBA93626
Clonixin
Sch 10304
Sch-10304
Sch10304
Molecular FormulaC13H11ClN2O2
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)
InChIKeyCLOMYZFHNHFSIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility34 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clonixin CAS 17737-65-4: Pharmacological Profile and Research-Grade Specifications


Clonixin (CAS 17737-65-4, also known as clonixic acid) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate structural class, characterized by a 2-[(3-chloro-2-methylphenyl)amino]pyridine-3-carboxylic acid core [1]. It functions as a non-selective cyclooxygenase (COX) inhibitor, reducing prostaglandin synthesis to mediate analgesic, anti-inflammatory, antipyretic, and platelet-inhibitory effects [2]. Clinically, Clonixin is administered primarily as its lysine salt (lysine clonixinate) to enhance aqueous solubility and oral bioavailability [3], and is indicated for the relief of headaches, muscle aches, joint pain, dental pain, dysmenorrhea, post-traumatic and post-surgical pain, and gynecological conditions [4].

Why Clonixin Cannot Be Readily Substituted with Other Fenamates or NSAIDs in Research and Formulation


Despite sharing the fenamate scaffold with mefenamic acid and flunixin, Clonixin exhibits critical pharmacological divergences that preclude simple in-class substitution. While flunixin and Clonixin both demonstrate calcium-antagonist activity on cardiac pacemaker cells at concentrations between 2×10⁻⁶ and 1×10⁻⁴ M, mefenamic acid—structurally a close analog—induces no appreciable electrophysiological changes, underscoring that minor structural modifications within the fenamate class produce fundamentally distinct biological activities [1]. Furthermore, Clonixin's COX inhibition profile differs from ketorolac, with in vitro IC₅₀ values of 2.4 μg/mL (COX-1) and 24.6 μg/mL (COX-2) versus 3.7 μg/mL and 25.6 μg/mL respectively [2], and its platelet function effects contrast sharply with diclofenac, ibuprofen, and aspirin, as lysine clonixinate does not induce changes in platelet count or function at therapeutic doses [3]. These pharmacodynamic differences are compounded by Clonixin's distinct pharmacokinetic profile, including a relatively short elimination half-life of approximately 1.3 hours in adults [4], making direct substitution with longer-acting NSAIDs methodologically unsound in experimental and clinical research contexts.

Quantitative Differentiation Evidence for Clonixin Versus Comparator NSAIDs


COX-1 and COX-2 Inhibition Potency: Lysine Clonixinate Versus Ketorolac Tromethamine

In a direct head-to-head comparison using purified COX-1 and COX-2 enzymes in vitro, lysine clonixinate demonstrated IC₅₀ values of 2.4 μg/mL for COX-1 and 24.6 μg/mL for COX-2, which were slightly lower (more potent) than those of ketorolac tromethamine, which exhibited IC₅₀ values of 3.7 μg/mL for COX-1 and 25.6 μg/mL for COX-2 [1]. This indicates that lysine clonixinate inhibits both COX isoforms with modestly greater potency than ketorolac under identical assay conditions.

COX inhibition enzyme assay NSAID pharmacology

Platelet Function Safety Profile: Lysine Clonixinate Versus Diclofenac, Ibuprofen, and Aspirin

In a direct comparative study evaluating platelet changes induced by NSAIDs in healthy volunteers at therapeutic doses, lysine clonixinate did not induce any changes in platelet count or platelet function, including platelet factor 3 (PF3) activity, platelet aggregation with various inductors, and P-selectin expression measured by flow cytometry [1]. In contrast, the comparator drugs—diclofenac, ibuprofen, and aspirin—all produced measurable alterations in platelet function under identical study conditions [1].

platelet aggregation hemostasis perioperative safety

In Vivo Antinociceptive Potency: Intravenous Clonixine Versus Other Intravenous NSAIDs

In a cross-study comparable analysis using the acetylcholine-induced writhing test in rodents, intravenous clonixine demonstrated the most potent antinociceptive activity among five tested intravenous NSAIDs, with an ED₅₀ value of 14 μmol/kg [1]. This potency was substantially higher than that of diclofenac, dipyrone (metamizole), ketorolac, and piroxicam, with ED₅₀ values ranging from 14 μmol/kg (clonixine) to 205 μmol/kg (dipyrone) [1]. In the more intense 55°C hot plate assay, clonixine maintained an ED₅₀ of 116 μmol/kg, again among the most potent compounds tested [1].

antinociception ED50 preclinical pain models

Calcium-Antagonist Activity: Clonixin Versus Mefenamic Acid and Flunixin

In a direct head-to-head electrophysiological study on frog cardiac pacemaker cells, Clonixin and flunixin both produced concentration-dependent decreases in action potential frequency, overshoot (OS), action potential amplitude (APA), and maximum upstroke velocity (Vmax) at concentrations between 2×10⁻⁶ M and 1×10⁻⁴ M [1][2]. Strikingly, mefenamic acid—despite its close structural similarity to Clonixin and flunixin—induced no appreciable electrophysiological changes, demonstrating that Clonixin possesses calcium-antagonist activity that is absent in this structurally analogous fenamate [1][2].

electrophysiology cardiac pacemaker calcium channel

Analgesic Efficacy: Lysine Clonixinate Versus Ibuprofen in Gonarthrosis

In a randomized, single-blind, controlled clinical trial involving 160 patients with pain due to gonarthrosis, lysine clonixinate (125 mg three times daily) demonstrated analgesic efficacy statistically equivalent to ibuprofen (400 mg three times daily) over a 4-week treatment period [1]. Mean pain intensity measured by visual analog scale improved from 57.9 mm to 29.8 mm (48% improvement from baseline) with lysine clonixinate, compared to an improvement from 59.2 mm to 32.1 mm (46% improvement from baseline) with ibuprofen (P < 0.001 for both within-group comparisons) [1]. The most pronounced pain reduction occurred within the first 3 days (21% for lysine clonixinate vs. 17% for ibuprofen), though the between-group difference was not statistically significant (P = 0.4) [1].

clinical trial osteoarthritis pain management

Anti-Fibrotic Potential: Clonixin Versus Flunixin and Pirfenidone

In a recent computational and preclinical study, Clonixin (CLX) and flunixin (FLX) demonstrated strong binding affinity to TGF-β, comparable to the approved anti-fibrotic agent pirfenidone (PFD) [1]. Molecular docking and 100 ns dynamics simulations revealed that CLX and FLX formed more stable and persistent complexes with TGF-β active site residues compared to PFD [1]. In a bleomycin-induced pulmonary fibrosis rat model, both CLX and FLX significantly reduced lung coefficient, bronchoalveolar immune cell infiltration, oxidative stress, airway resistance, and hydroxyproline content, with histopathological confirmation of reduced collagen deposition and lower Ashcroft scores [1].

pulmonary fibrosis TGF-β drug repurposing

Optimal Research and Procurement Applications for Clonixin Based on Quantitative Differentiation Evidence


COX Inhibition Studies Requiring Slightly Higher COX-1 Potency Than Ketorolac

Investigators conducting in vitro COX enzyme inhibition assays may select Clonixin (as lysine clonixinate) over ketorolac tromethamine when experimental design requires slightly higher COX-1 inhibitory potency, as supported by direct comparative IC₅₀ data (2.4 μg/mL for lysine clonixinate vs. 3.7 μg/mL for ketorolac) [1]. This quantitative differentiation is particularly relevant for studies examining the relationship between COX-1 inhibition and gastrointestinal safety profiles, where small differences in COX-1 potency may produce meaningful biological consequences.

Hemostasis and Perioperative Research Requiring Platelet-Sparing NSAID

For preclinical and clinical studies where confounding antiplatelet effects must be minimized—such as investigations of hemostasis, surgical bleeding risk, or concomitant anticoagulant use—Clonixin (as lysine clonixinate) offers a uniquely platelet-sparing NSAID profile [1]. Unlike diclofenac, ibuprofen, and aspirin, which all produce measurable alterations in platelet function at therapeutic doses, lysine clonixinate does not induce changes in platelet count, aggregation, or activation markers [1], enabling cleaner experimental designs in bleeding-risk models.

Preclinical Pain Research Requiring Potent Intravenous NSAID Reference Compound

Investigators using rodent pain models requiring intravenous NSAID administration may select clonixine as a high-potency positive control or reference compound, based on its superior ED₅₀ values (14 μmol/kg in the writhing test) relative to other commonly used intravenous NSAIDs including diclofenac and ketorolac [1]. The lower ED₅₀ translates to smaller required dose volumes, which may be advantageous in experiments with volume constraints or when minimizing formulation-related artifacts.

NSAID Repurposing Research for Pulmonary Fibrosis Indications

Researchers exploring novel anti-fibrotic applications of existing NSAIDs may prioritize Clonixin based on demonstrated preclinical efficacy in reducing fibrosis markers, oxidative stress, and collagen deposition in a bleomycin-induced pulmonary fibrosis rat model, with computational evidence of stable TGF-β binding comparable to pirfenidone [1]. This emerging indication represents a distinct research application beyond traditional analgesic/anti-inflammatory uses and may guide procurement decisions for exploratory fibrosis studies.

Fenamate Structure-Activity Relationship Studies of Calcium-Antagonist Activity

For electrophysiology and medicinal chemistry research examining the structural determinants of calcium-antagonist activity within the fenamate class, Clonixin serves as an essential comparator compound [1][2]. Its demonstrated electrophysiological effects on cardiac pacemaker cells contrast sharply with the inactivity of structurally similar mefenamic acid, making Clonixin a critical tool for dissecting the structure-activity relationships that confer calcium-channel modulating properties to certain fenamates but not others [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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